molecular formula C14H11Cl2NO3 B2427879 (2,6-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-76-1

(2,6-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No. B2427879
CAS RN: 338399-76-1
M. Wt: 312.15
InChI Key: XKFSVPKTDZYRAJ-VOTSOKGWSA-N
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Description

The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid . The structure includes a 2,6-dichlorophenyl group, a furan ring, and a carbamate group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, carbamates are generally synthesized through the reaction of alcohols with isocyanates . Additionally, the 2,6-dichlorophenyl group could potentially be introduced through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would include a 2,6-dichlorophenyl group, a furan ring, and a carbamate group . The exact structure would depend on the specific arrangement and bonding of these groups.


Chemical Reactions Analysis

Carbamates undergo hydrolysis to yield the corresponding alcohol and an amine or ammonia . The 2,6-dichlorophenyl group could potentially undergo further electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the carbamate group could potentially influence the compound’s solubility and reactivity .

properties

IUPAC Name

(2,6-dichlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-12-4-1-5-13(16)11(12)9-20-14(18)17-7-6-10-3-2-8-19-10/h1-8H,9H2,(H,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFSVPKTDZYRAJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(=O)NC=CC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC(=O)N/C=C/C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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